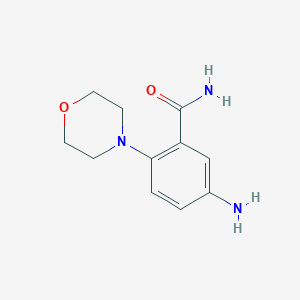

5-Amino-2-morpholin-4-yl-benzamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-amino-2-morpholin-4-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c12-8-1-2-10(9(7-8)11(13)15)14-3-5-16-6-4-14/h1-2,7H,3-6,12H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONGFFCXIADOFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358453 | |

| Record name | 5-Amino-2-morpholin-4-yl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50891-32-2 | |

| Record name | 5-Amino-2-morpholin-4-yl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Morpholine Benzamide Scaffolds

Advanced Synthetic Routes to 5-Amino-2-morpholin-4-yl-benzamide and Its Structural Analogues

The synthesis of this compound and related morpholine-benzamide scaffolds involves sophisticated chemical strategies. These methods are designed to efficiently construct the core structure, which consists of a substituted benzene (B151609) ring linked to both a morpholine (B109124) and a benzamide (B126) functional group. The key challenges in the synthesis of these molecules lie in the selective formation of the amide bond and the strategic introduction of the morpholine moiety, often requiring carefully controlled reaction conditions and catalytic systems to achieve high yields and purity.

Condensation Reactions for Benzamide Moiety Formation

The formation of the benzamide group is a cornerstone of the synthesis. This is typically achieved through the condensation of a carboxylic acid with an amine. While seemingly straightforward, this transformation often requires activation of the carboxylic acid to facilitate the reaction with the amine nucleophile.

The direct formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation in organic synthesis. nih.gov This reaction involves the elimination of a water molecule and is often thermodynamically unfavorable, necessitating the use of coupling agents or harsh conditions. The conventional approach involves activating the carboxylic acid, for instance, by converting it into a more reactive derivative like an acid chloride or anhydride (B1165640). researchgate.net However, these methods can have poor atom economy. researchgate.net

Modern synthetic chemistry emphasizes the development of catalytic methods for direct amidation that avoid stoichiometric activating reagents. researchgate.netresearchgate.net These direct condensation reactions are considered more environmentally friendly and cost-effective. researchgate.net The general mechanism involves the activation of the carboxylic acid by a catalyst, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

Achieving high efficiency in benzamide synthesis through direct condensation requires careful optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and base. A variety of catalytic systems have been developed to promote this transformation under milder conditions.

Researchers have explored numerous catalysts to facilitate amide bond formation. For example, a green and efficient method for preparing benzamide derivatives involves the direct condensation of benzoic acids and amines using a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation. researchgate.net Other reported catalytic systems include palladium-based homogeneous catalysts, ruthenium complexes like RuH2(PPh3)4, and the use of boric acid. youtube.comnih.gov

The optimization of reaction conditions is crucial for maximizing yield and minimizing side reactions. A systematic study on acid-amine coupling highlights the impact of different catalysts and bases on the reaction outcome. growingscience.com For instance, the reaction of 4-phenylpyridin-2-amine with 3-cyanobenzoic acid was optimized by screening various reagents, as detailed in the table below. growingscience.com The use of phosphorus oxychloride (POCl3) in pyridine at low temperatures proved to be the most effective system, affording the desired benzamide in high yield. growingscience.com

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | DCC | DMAP | DMF | 90 | 24 | 21 |

| 2 | HATU | DIPEA | DMF | RT | 12 | 60 |

| 3 | HATU | DIPEA | THF | RT | 24 | 57 |

| 4 | POCl3 | Pyridine | DMF | RT | 20 | 34 |

| 5 | POCl3 | Pyridine | THF | 0 | 5 | 87 |

Data sourced from a study on the optimization of acid-amine coupling reactions. growingscience.com Abbreviations: DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine), DMF (Dimethylformamide), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), THF (Tetrahydrofuran), POCl3 (Phosphorus oxychloride), RT (Room Temperature).

Strategic Incorporation of the Morpholine Ring and Other Nitrogen Heterocycles

The introduction of the morpholine ring is a critical step that significantly influences the properties of the final compound. This can be achieved through various synthetic strategies, primarily involving nucleophilic substitution reactions. Furthermore, the synthesis of structural analogues may involve the construction of other nitrogen-containing heterocycles through cyclization reactions.

Nucleophilic aromatic substitution (SNAr) is a common and effective method for introducing a morpholine moiety onto an activated aromatic ring. This reaction typically involves the displacement of a good leaving group, such as a halogen (e.g., fluorine or chlorine), by the nitrogen atom of morpholine. The aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group to facilitate the attack of the nucleophile.

A practical example of this strategy is the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, where a C4-chlorine atom on the quinoline (B57606) ring is displaced by morpholine in the presence of a base like potassium carbonate in a solvent such as DMF at elevated temperatures. preprints.org Similarly, palladium-catalyzed C-N bond formation reactions provide a versatile route for coupling morpholine with aryl halides. beilstein-journals.org For instance, the reaction of 4-bromo-7-azaindoles with morpholine can be achieved using a palladium catalyst like Pd2(dba)3 with a suitable ligand such as Xantphos. beilstein-journals.org Another approach involves the substitution of a nitro group, as seen in the synthesis of various N-substituted benzamide derivatives where a nitro group is displaced by a cyclic amine like morpholine. researchgate.net

| Starting Material | Reagent | Reaction Type | Key Conditions | Product Type |

|---|---|---|---|---|

| 4,7-Dichloroquinoline derivative | Morpholine | SNAr | K2CO3, DMF, 120 °C | 4-Morpholinoquinoline |

| N-protected 4-bromo-7-azaindole | Morpholine | Palladium-catalyzed C-N coupling | Pd2(dba)3, Xantphos, Cs2CO3 | 4-Morpholino-7-azaindole |

| 2-Fluoro-4-nitro-benzamide | Morpholine | SNAr | Not specified | 2-Morpholino-4-nitro-benzamide |

This table summarizes various nucleophilic substitution strategies for introducing the morpholine ring onto aromatic scaffolds, based on analogous reactions reported in the literature. preprints.orgbeilstein-journals.orgresearchgate.net

The synthesis of structural analogues of this compound may involve the construction of diverse nitrogen-containing heterocyclic systems. Cyclization reactions are fundamental to building these ring structures, often starting from appropriately functionalized benzamide precursors.

One notable example is the Camps cyclization, which transforms N-(2-acylaryl)benzamides into quinolin-4(1H)-ones in the presence of a base such as sodium ethoxide or potassium tert-butoxide. researchgate.net This intramolecular condensation is a powerful tool for creating fused heterocyclic systems. Another versatile strategy involves the reaction of 5-aminopyrazole derivatives, which can be synthesized from benzamide precursors, with various reagents to form fused heterocycles. nih.gov For example, diazotization of N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide followed by coupling with active methylene compounds like malononitrile leads to the formation of pyrazolo[5,1-c] researchgate.netresearchgate.netnih.govtriazines. nih.govacs.org Furthermore, palladium-catalyzed carbonylative cyclization of anthranilamide with aryl bromides using carbon monoxide as a carbonyl source is an effective method for synthesizing 2-arylquinazolinones. mdpi.com These varied cyclization strategies enable the creation of a wide array of complex heterocyclic structures appended to the core benzamide scaffold. researchgate.netnih.gov

Derivatization and Functionalization Strategies for Enhanced Bioactivity

The inherent reactivity of the this compound structure allows for a variety of chemical transformations aimed at optimizing its pharmacodynamic and pharmacokinetic properties. Key strategies involve modification of the primary amino group, substitution on the aromatic ring, and the introduction of more complex, conformationally restricted morpholine analogs.

Modification of the Amino Group on the Benzamide Core

The primary amino group at the 5-position of the benzamide ring is a prime site for functionalization. Its nucleophilic nature allows for a range of reactions to introduce diverse substituents, thereby modulating the compound's electronic and steric properties. Common modifications include acylation, alkylation, and sulfonylation.

Acylation Reactions: The amino group can be readily acylated to form amides. For instance, reaction with various acyl chlorides or anhydrides can introduce alkyl, aryl, or heterocyclic moieties. These modifications can influence the molecule's lipophilicity and its ability to form hydrogen bonds, which are crucial for target binding. Structure-activity relationship (SAR) studies on related morpholine-containing compounds have shown that the nature of the acyl group can significantly impact biological activity. e3s-conferences.org

Table 1: Examples of Amino Group Modifications

| Reagent | Resulting Functional Group | Potential Impact on Bioactivity |

|---|---|---|

| Acetyl chloride | Acetamide | Altered solubility and hydrogen bonding |

| Benzoyl chloride | Benzamide | Increased aromatic interactions |

Substituent Effects on Aromatic Rings

SAR studies on various benzamide derivatives have demonstrated that substituents on the aromatic ring play a critical role in their biological profiles. e3s-conferences.orgnih.gov For example, in a series of 2-aminobenzophenone derivatives, the position of substituents on the benzophenone ring was found to be integral for their growth inhibitory activities. nih.gov

Introduction of Bridged Morpholine Moieties

To enhance potency and selectivity, as well as to improve metabolic stability, medicinal chemists often seek to introduce conformational rigidity into flexible molecules. One strategy is the replacement of the simple morpholine ring with a bridged bicyclic morpholine system. These constrained analogs can lock the molecule into a specific conformation that may be more favorable for binding to a biological target.

The synthesis of bicyclic benzamides has been explored for various therapeutic targets. nih.gov While the direct synthesis of a bridged morpholine analog of this compound is not widely reported, general strategies for constructing bridged morpholine scaffolds can be adapted. acs.orgrsc.org These methods often involve multi-step sequences to build the bicyclic core, which can then be coupled to the appropriate benzamide fragment. The introduction of such a rigid scaffold can lead to more potent and selective compounds by optimizing the geometry for receptor interaction. nih.gov

Green Chemistry and Sustainable Synthesis Innovations

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to reduce environmental impact and improve efficiency. For the synthesis of morpholine-benzamide scaffolds, key innovations include the use of alternative reaction media and energy sources.

Application of Lewis Acidic Ionic Liquids in Compound Synthesis

Traditional amide bond formation often requires stoichiometric coupling reagents that generate significant waste. An alternative, greener approach is the direct condensation of carboxylic acids and amines. Lewis acidic ionic liquids have emerged as effective catalysts and solvents for this transformation. scielo.br These ionic liquids, which are salts with low melting points, can act as both the reaction medium and the catalyst, often with the benefit of being recyclable. mdpi.comswadzba-kwasny-lab.org

The use of Lewis acidic ionic liquids can promote the amidation of aromatic acids, offering a more sustainable route to benzamide derivatives. scielo.br While specific applications to this compound are not extensively documented, the general methodology holds promise for its synthesis and the synthesis of its derivatives.

Table 2: Comparison of Amidation Methods

| Method | Reagents | Solvents | Byproducts |

|---|---|---|---|

| Traditional Coupling | Carbodiimides, HOBt | Organic solvents (e.g., DMF, DCM) | Urea derivatives, etc. |

Utilization of Ultrasonic Irradiation for Reaction Enhancement

Ultrasonic irradiation is another green chemistry tool that can significantly enhance reaction rates and yields in organic synthesis. nih.govnih.gov The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, creates localized hot spots with high temperatures and pressures, accelerating chemical reactions.

Ultrasound has been successfully applied to the synthesis of various heterocyclic compounds, including those derived from aminobenzamides. rsc.orgrsc.orgresearchgate.net For instance, the ultrasound-assisted synthesis of quinazolinones from o-aminobenzamides and aldehydes proceeds rapidly at ambient temperature without the need for a metal catalyst. rsc.orgrsc.org This technology offers a promising avenue for the efficient and environmentally friendly synthesis of this compound and its derivatives, potentially reducing reaction times and energy consumption. nih.gov

Role of Solid Acid Catalysts in Production Processes

The industrial production of fine chemicals, including morpholine-benzamide derivatives, is increasingly shifting towards more sustainable and environmentally friendly methods. In this context, solid acid catalysts have emerged as a viable alternative to traditional homogeneous acid catalysts like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). Homogeneous catalysts, while effective, often lead to issues with corrosion, catalyst separation, and waste generation.

The synthesis of benzamides often involves the acylation of an amine with a benzoic acid derivative. Solid acid catalysts can facilitate this reaction by activating the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine.

Table 1: Comparison of Homogeneous and Solid Acid Catalysts in Benzamide Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | H₂SO₄, HCl, p-Toluenesulfonic acid | High catalytic activity, mild reaction conditions | Difficult to separate from product, corrosive, potential for waste generation |

| Solid Acid | Zeolites, Sulfated zirconia, Nafion | Easy separation and recovery, reusable, less corrosive, environmentally friendly | May have lower activity than homogeneous catalysts, potential for pore blockage |

The choice of a specific solid acid catalyst depends on factors such as the nature of the reactants, the desired reaction conditions, and the required selectivity. Research into the application of various solid acid catalysts for the synthesis of a wide range of organic compounds is an active area of investigation, aiming to develop more efficient and sustainable chemical processes.

Reactivity and Advanced Chemical Transformations

The chemical reactivity of this compound is dictated by the functional groups present in the molecule: the primary amino group, the morpholine ring, and the benzamide moiety. These groups can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The primary amino group (-NH₂) on the benzene ring is susceptible to oxidation. The outcome of the oxidation reaction depends on the oxidizing agent used and the reaction conditions. Mild oxidation may lead to the formation of nitroso or nitro compounds. For instance, reaction with a peroxy acid could potentially convert the amino group to a nitro group. It is important to note that the morpholine ring also contains a tertiary amine which could be susceptible to oxidation, potentially forming an N-oxide, depending on the selectivity of the oxidant.

Table 2: Potential Oxidation Products of the Amino Group

| Oxidizing Agent | Potential Product |

| Peroxy acids (e.g., m-CPBA) | Nitro derivative |

| Caro's acid (H₂SO₅) | Nitroso derivative |

Controlling the selectivity of the oxidation to target only the primary amino group in the presence of the morpholine nitrogen would be a key challenge in such transformations.

While the primary functional group of interest in this context is the amino group, it is already in its reduced form. However, if the starting material were a nitro-substituted precursor, such as 5-Nitro-2-morpholin-4-yl-benzamide, a reduction reaction would be a crucial step in the synthesis of this compound.

Common methods for the reduction of an aromatic nitro group to an amine include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) in acetic acid are also effective.

Table 3: Common Reducing Agents for Aromatic Nitro Groups

| Reducing Agent | Reaction Conditions |

| H₂ / Pd/C | Hydrogen gas, suitable solvent (e.g., ethanol, ethyl acetate) |

| SnCl₂ / HCl | Concentrated hydrochloric acid |

| Fe / Acetic Acid | Acetic acid, often with heating |

The choice of reducing agent would depend on the presence of other functional groups in the molecule that might be sensitive to certain reduction conditions.

The benzamide moiety itself is generally stable and less prone to nucleophilic substitution directly on the aromatic ring unless activated by strongly electron-withdrawing groups. However, the amino group, once present, can be a versatile handle for introducing a wide array of substituents via nucleophilic substitution reactions.

For example, the amino group can be diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This diazonium salt is a highly useful intermediate that can be subsequently displaced by various nucleophiles in Sandmeyer or related reactions. This allows for the introduction of halogens (Cl, Br, I), cyano (-CN), hydroxyl (-OH), and other groups onto the aromatic ring in place of the original amino group.

Table 4: Potential Nucleophilic Substitution Products via Diazonium Salt

| Reagent | Introduced Group |

| CuCl / HCl | -Cl |

| CuBr / HBr | -Br |

| KI | -I |

| CuCN / KCN | -CN |

| H₂O, heat | -OH |

These transformations dramatically increase the structural diversity of compounds that can be synthesized from the this compound scaffold.

Molecular Mechanisms of Action and Target Identification Studies

Elucidation of Specific Molecular Target Interactions

The therapeutic potential of 5-Amino-2-morpholin-4-yl-benzamide and its derivatives stems from their ability to interact with and modulate the activity of specific molecular targets involved in various disease processes. Detailed studies have illuminated the inhibitory profiles of these compounds against several key enzymes.

Enzyme Inhibition Profiles

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a crucial mediator of cell adhesion, migration, proliferation, and survival. letswinpc.org Its overexpression is linked to the progression of various solid tumors, making it a significant target for anticancer therapies. letswinpc.orgmdpi.com Small molecule inhibitors that target the ATP-binding pocket of the FAK kinase domain have been a primary focus of drug development. nih.gov

Derivatives of 2,4-dianilinopyrimidine containing a 4-(morpholinomethyl)phenyl and N-substituted benzamide (B126) moiety have been synthesized and evaluated for their FAK inhibitory activity. nih.gov One such derivative, compound 8a , demonstrated potent anti-FAK activity with an IC₅₀ value of 0.047 ± 0.006 μM. nih.gov This compound also exhibited significant antiproliferative effects against H1975 and A431 cancer cell lines. nih.gov Further studies with a similar 2,4-dianilinopyrimidine derivative, compound 4 , also showed potent FAK inhibition at a nanomolar level (IC₅₀ = 47 nM) and induced apoptosis in cancer cells. mdpi.com Molecular docking analyses have provided insights into the binding modes of these compounds within the FAK kinase domain. nih.gov

Table 1: FAK Inhibitory Activity of this compound Derivatives

| Compound | Target | IC₅₀ (μM) | Cell Line(s) | Reference |

|---|---|---|---|---|

| 8a | FAK | 0.047 ± 0.006 | H1975, A431 | nih.gov |

| 4 | FAK | 0.047 | H1975, A431 | mdpi.com |

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. stanford.edu There are two main isoforms, COX-1 and COX-2. nih.gov COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is an inducible enzyme that is upregulated during inflammation. nih.govjpp.krakow.pl

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. nih.gov The development of selective COX-2 inhibitors was driven by the goal of reducing the gastrointestinal side effects associated with non-selective NSAIDs, which also inhibit COX-1. stanford.edunih.gov Selective COX-2 inhibitors are designed to fit into the larger active site of the COX-2 enzyme. jpp.krakow.pl While research has been conducted on various chemical scaffolds for selective COX-2 inhibition, the specific inhibitory activity of this compound against COX enzymes is not extensively detailed in the provided search results. researchgate.net

5-Lipoxygenase-activating protein (FLAP) is an integral membrane protein essential for the synthesis of leukotrienes, which are potent pro-inflammatory mediators. nih.govresearchgate.net FLAP facilitates the transfer of arachidonic acid to 5-lipoxygenase (5-LO), the first committed step in leukotriene biosynthesis. nih.govnih.gov Therefore, inhibiting FLAP is a therapeutic strategy for inflammatory diseases such as asthma. nih.govresearchgate.net

FLAP inhibitors block the production of leukotrienes and are considered broad-spectrum leukotriene modulators. nih.gov Research has shown that FLAP antagonists can suppress the conversion of arachidonic acid by 5-LOX to produce leukotrienes and lipoxins. frontiersin.org However, the direct inhibitory effects of this compound on FLAP are not specifically elucidated in the provided context.

The Phosphatidylinositol 3-Kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, growth, survival, and metabolism. nih.govresearchgate.net Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention. nih.govresearchgate.net Consequently, numerous small molecule inhibitors targeting key nodes in this pathway, including PI3K and mTOR, have been developed. nih.govnih.gov

Dual PI3K/mTOR inhibitors have emerged as a promising strategy to overcome the limitations of single-target inhibitors. nih.gov The rationale for dual inhibition stems from the interconnected nature of the PI3K and mTOR signaling pathways. nih.gov While various chemical scaffolds, such as those with a quinoline (B57606) core, have been investigated as dual PI3K/mTOR inhibitors, the specific inhibitory profile of this compound against PI3K and mTOR is not detailed in the provided search results. nih.gov

Information regarding the specific inhibition of Fer/FerT kinases by this compound is not available in the provided search results.

Based on a thorough review of the available scientific literature, there is no information directly linking the chemical compound This compound to the specific molecular targets outlined in your request. The requested sections are:

Receptor Modulation and Antagonism

Signal Transducers and Activators of Transcription 6 (STAT6) Inhibition

While research exists on other benzamide derivatives and the biological targets themselves, no studies were found that specifically investigate the activity of this compound in relation to these enzymes and receptors.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content for the specified outline.

Cellular Pathway Interrogation and Biological Effects

Understanding the impact of this compound on cellular pathways is key to elucidating its biological effects. The following sections detail the current knowledge regarding its influence on cell signaling, cell cycle, apoptosis, and viral entry.

Modulation of Cell Signaling Cascades (e.g., PI3K/Akt/mTOR Pathway)

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. nih.gov Dysregulation of this pathway is a common feature in many cancers, making it a prominent target for therapeutic intervention. nih.gov

Mechanisms of Cell Cycle Arrest

The ability to halt the cell cycle is a key mechanism of many anti-cancer agents. Research into various benzamide derivatives has shown their potential to induce cell cycle arrest.

However, specific studies delineating the mechanisms by which this compound induces cell cycle arrest are not available in the current body of scientific literature.

Induction of Apoptosis and Programmed Cell Death Pathways

Inducing apoptosis, or programmed cell death, is another crucial mechanism for eliminating cancerous cells. The benzamide chemical class has been associated with the induction of apoptosis in various studies.

Despite the general pro-apoptotic potential of benzamide derivatives, there is a lack of specific research demonstrating that this compound induces apoptosis and detailing the specific programmed cell death pathways it may activate.

Inhibition of Viral Entry Mechanisms (e.g., Filoviruses)

The emergence of highly pathogenic viruses like Ebola and Marburg has spurred the search for effective antiviral agents. One promising strategy is to inhibit the entry of these viruses into host cells.

Research has identified a series of 4-(aminomethyl)benzamides as potent inhibitors of Ebola and Marburg virus entry. nih.govcdc.govnih.govresearchgate.net These compounds have demonstrated broad-spectrum activity against different filoviruses. nih.gov For instance, compounds 32 and 35 from this series were highlighted as superior inhibitors. nih.gov It is important to emphasize that this compound is structurally distinct from these 4-(aminomethyl)benzamides. While they share a benzamide core, the substitution pattern is different. To date, there are no published studies that have evaluated this compound for its ability to inhibit filovirus entry.

Structural Basis of Activity and Molecular Binding Modes

A comprehensive understanding of a compound's therapeutic potential is often built upon a detailed analysis of its three-dimensional interactions with biological targets. This typically involves computational methods to predict and analyze binding affinity and mode of action at the molecular level.

Advanced Molecular Docking Simulations with Target Proteins (e.g., Fer kinase, ERα, SARS-CoV PLpro)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds against a protein target.

Currently, there are no publicly accessible research articles or databases that provide results of molecular docking simulations of this compound with Fer kinase, ERα, or SARS-CoV PLpro. Such studies would typically provide data on binding energies, inhibition constants (Ki), and the identification of key interacting amino acid residues within the binding sites of these proteins. The absence of this information prevents an analysis of the compound's potential inhibitory or modulatory activity against these specific targets.

Homology Modeling for Target Protein Structure Prediction

Homology modeling is a computational method used to generate a three-dimensional model of a protein from its amino acid sequence, based on the known structure of a homologous protein. This is particularly useful when the experimental structure of the target protein has not been determined.

While the structures of Fer kinase, ERα, and SARS-CoV PLpro are available in protein data banks, and homology modeling is a standard technique in computational drug discovery, there are no published studies that specifically describe the use of homology models in the context of investigating the interaction with this compound. Research in this area would be foundational to performing reliable docking simulations if experimentally determined structures were unavailable or required modification.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Interactions, Electrostatic Complementarity)

The stability of a ligand-protein complex is governed by various non-covalent interactions. A detailed analysis of these interactions is crucial for understanding the basis of a compound's affinity and selectivity.

As no specific molecular docking studies for this compound with Fer kinase, ERα, or SARS-CoV PLpro are available, there is consequently no data on the specific intermolecular interactions it may form. An analysis of its chemical structure suggests the potential for hydrogen bonding via its amino and amide groups, as well as the morpholine (B109124) oxygen. The phenyl ring could engage in hydrophobic and aromatic interactions. However, without specific docking poses, a detailed and accurate analysis of hydrogen bonds, hydrophobic contacts, and electrostatic complementarity with the binding sites of these proteins cannot be performed.

Elucidation of Key Pharmacophoric Elements and Their Contribution to Bioactivity

The morpholine moiety is a prevalent heterocyclic scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles. nih.gov Its presence in the this compound structure is crucial for several reasons:

Improved Physicochemical and Metabolic Properties: The morpholine ring is recognized for conferring advantageous physicochemical, biological, and metabolic properties to drug candidates. nih.gov Its inclusion can lead to improved solubility and a more favorable pharmacokinetic profile. nih.govresearchgate.net The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, which can facilitate interactions with biological targets. researchgate.net

Contribution to Potency and Selectivity: The morpholine ring is often an integral part of the pharmacophore of various enzyme inhibitors and can bestow selective affinity for a wide range of receptors. nih.gov In the context of benzamide derivatives, the morpholinyl moiety has been shown to produce desired activity when coupled with a substituted benzoyl group. nih.gov Studies on related compounds have demonstrated that the morpholine scaffold can enhance potency and contribute to desirable drug-like properties. nih.gov

Versatility as a Synthetic Building Block: From a synthetic standpoint, the morpholine ring is a versatile and readily accessible building block, making it an attractive component in drug design and development. nih.gov

The significance of the morpholine ring is underscored by its classification as a "privileged structure" in medicinal chemistry, highlighting its frequent appearance in successful drug molecules across various therapeutic areas. nih.gov

The substituents on the benzamide core, particularly the amino group at the 5-position, have a marked influence on the biological activity of this class of compounds.

Impact of the Amino Group: The presence and position of the amino group on the benzamide ring can significantly affect target affinity. In studies of related benzamide inhibitors, the addition of an amino group was found to increase inhibitory capacity. nih.gov Further derivatization of this amino group, for instance, through dimethylation or conversion to a sulfonamide or carbamate, has been shown to negatively impact affinity, suggesting that a primary amino group may be optimal for interaction with the target. nih.gov

Benzamide Moiety as a Key Pharmacophore: Benzamide derivatives, in general, exhibit a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer effects. Modification of the substituents on the benzoyl group has been shown to markedly influence activity. nih.gov For example, in a series of N-[(2-morpholinyl)alkyl]benzamides, coupling the morpholinyl moiety with a 4-amino-5-chloro-2-methoxybenzoyl group led to potent and selective gastric prokinetic activity. nih.gov

The introduction of various aromatic and heterocyclic substituents onto the core structure of this compound can profoundly modulate its activity and metabolic stability.

Modulating Potency and Selectivity: In a study of benzamides substituted with pyridine-linked 1,2,4-oxadiazole, various substituents on the aniline ring influenced larvicidal and fungicidal activities. mdpi.com It was observed that less sterically hindered substitutions attached to the aniline might reduce obstacles for binding to the target receptor, thereby increasing activity. mdpi.com

Improving Pharmacokinetic Properties: The introduction of certain groups can alter the metabolic profile of the parent compound. For instance, replacing a metabolically labile scaffold with a more stable one can improve pharmacokinetic properties. uniroma1.it Aromatic and heterocyclic groups can influence lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) properties.

The following table summarizes the effects of various substitutions on the activity of related benzamide compounds.

| Compound Series | Substitution | Effect on Activity | Reference |

| N-[(2-morpholinyl)alkyl]benzamides | 4-amino-5-chloro-2-methoxybenzoyl | Potent and selective gastric prokinetic activity | nih.gov |

| (R)‐5‐amino‐2‐methyl‐N‐(1‐(naphthalen‐1‐yl)ethyl) benzamide analogues | Derivatization of the 5-amino group (e.g., dimethylamino, sulfonamide) | Reduced inhibitory activity | nih.gov |

| Pyridine-linked 1,2,4-oxadiazole benzamides | Less steric substitution on aniline | Increased larvicidal activity | mdpi.com |

| Pyridine-linked 1,2,4-oxadiazole benzamides | 2,4-dichloro substitution on aniline | 100% larvicidal activity at 10 mg/L | mdpi.com |

Rational Design and Optimization Strategies for Improved Pharmacological Profiles

Building upon the understanding of SAR and SMR, several rational design strategies can be employed to optimize the pharmacological profile of this compound analogues.

Scaffold hopping and bioisosteric replacement are powerful techniques in modern drug design aimed at discovering structurally novel compounds while retaining or improving biological activity. uniroma1.itresearchgate.netnih.gov

Scaffold Hopping: This strategy involves modifying the central core structure of a molecule to generate new chemical entities that may possess improved properties such as enhanced affinity, better selectivity, improved ADMET characteristics, or novel intellectual property. uniroma1.itnih.gov For instance, replacing a lipophilic scaffold with a more polar one could increase a compound's solubility. uniroma1.it

Bioisosteric Replacement: This technique involves the substitution of one functional group with another that has similar physical or chemical properties, with the goal of maintaining the desired biological activity. nih.govresearchgate.net Bioisosteres are often used to address issues related to metabolism, toxicity, or patentability. researchgate.net Examples of successful bioisosteric replacements include the exchange of ring systems or the modification of linkers between different parts of a molecule. uniroma1.it

These approaches can be applied to the this compound scaffold to explore new chemical space and identify analogues with superior therapeutic potential.

Introducing conformational constraints into a molecule can be a highly effective strategy for enhancing binding affinity and specificity for a particular biological target. By reducing the number of accessible conformations, the entropic penalty of binding is minimized, potentially leading to a more potent compound.

In the context of benzamide derivatives, the synthesis of conformationally restricted analogues has been explored to improve pharmacological properties. For example, 2-phenylpyrroles have been synthesized as conformationally restricted analogues of certain substituted benzamides. nih.gov This approach led to compounds with increased potency, higher affinity for the target receptor, and improved oral absorption. nih.gov

Similarly, for the this compound scaffold, introducing rigid elements or cyclizing flexible side chains could lock the molecule into a bioactive conformation, thereby enhancing its specificity and potency. However, it is noteworthy that in some series of 4-amino-2-(aryl)-butylbenzamides, conformationally constrained analogues did not offer a potency advantage, indicating that the success of this strategy is series-dependent. nih.gov

Preclinical Pharmacological Evaluation and Biological Activity Spectrum

In Vivo Efficacy Studies in Preclinical Animal Models

The following subsections outline the assessment of 5-Amino-2-morpholin-4-yl-benzamide in various animal models to determine its therapeutic potential in different disease areas.

Murine xenograft models are a cornerstone of in vivo cancer research. In these models, human tumor cells (xenograft) or animal tumor cells (homograft, such as Sarcoma 180 - S180) are implanted into immunocompromised or immunocompetent mice, respectively. The subsequent administration of a test compound allows for the evaluation of its ability to inhibit tumor growth.

There are no published studies detailing the assessment of this compound's antitumor activity in the S180 homograft model or other similar murine xenograft models. Therefore, its in vivo efficacy against solid tumors remains to be determined.

To investigate the anti-inflammatory activity of a compound in vivo, researchers often employ models such as λ-carrageenan-induced pleurisy in rats and the ovalbumin (OVA)-induced model of allergic asthma in mice. The former assesses the ability of a compound to reduce fluid accumulation and inflammatory cell infiltration in the pleural cavity, while the latter evaluates its potential to mitigate airway inflammation, hyperresponsiveness, and mucus production characteristic of asthma.

A thorough search of scientific databases indicates that this compound has not been evaluated in the λ-carrageenan-induced pleurisy model in rats or the murine ovalbumin model of asthma. Consequently, its potential therapeutic utility in acute and allergic inflammatory conditions is yet to be established.

The evaluation of a compound's antiviral efficacy in animal models is critical for the development of new antiviral therapies. These models involve infecting animals with a specific virus and then administering the test compound to determine its ability to reduce viral load, alleviate symptoms, and improve survival rates.

No research has been published on the in vivo antiviral efficacy of this compound in any animal model of infection. Its potential as an antiviral agent is therefore unknown.

Animal models are instrumental in assessing the neuropharmacological properties of compounds, including potential anxiolytic effects. The guinea pig is considered a suitable species for such studies due to certain similarities in its serotonergic system to that of humans. Anxiolytic-like activity can be evaluated using various behavioral paradigms, such as the elevated plus maze or by measuring the reduction in distress vocalizations in pups separated from their mothers.

There is no available scientific literature that reports on the neuropharmacological assessment of this compound, including any investigation into its potential anxiolytic-like effects in guinea pigs or other animal models.

Preclinical Pharmacokinetics and Metabolism (ADME Research)

The preclinical evaluation of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics, is a critical step in the drug discovery and development process. This research aims to understand how an organism's systems affect a specific compound, thereby enabling the selection of candidates with favorable properties for further development. For a molecule such as this compound, a comprehensive ADME profile is essential to predict its behavior in vivo.

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. These studies are typically conducted in vitro using liver microsomes or plasma from various species, including humans, rats, and mice, to predict in vivo metabolic clearance. Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. Plasma stability assays, on the other hand, evaluate the compound's susceptibility to degradation by plasma enzymes.

For a compound to be a viable drug candidate, it must exhibit a degree of stability in these environments. For instance, in studies of related heterocyclic compounds, metabolic stability is a primary metric for advancement. A study on N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide (NHPPC), a potential PDE5 inhibitor, showed varied stability across species. nih.gov After a 60-minute incubation with liver microsomes, the percentage of remaining NHPPC was 42.8% in rats, 0.8% in dogs, and 42.0% in humans, indicating rapid metabolism in dogs compared to rats and humans. nih.gov In contrast, the compound was found to be stable in the plasma of all three species for up to 6 hours. nih.gov Such data is crucial for predicting the hepatic clearance and half-life of a compound in different species.

Table 1: Example of Metabolic Stability Data for a Related Compound (NHPPC) in Liver Microsomes

| Species | % Compound Remaining (after 60 min) | In Vitro Intrinsic Clearance (mL/min/mg protein) |

| Rat | 42.8% | 0.0233 |

| Dog | 0.8% | 0.1204 |

| Human | 42.0% | 0.0214 |

| Data sourced from a study on NHPPC, a structurally different but relevant compound for illustrative purposes. nih.gov |

Oral bioavailability (F%) is the fraction of an orally administered drug that reaches systemic circulation unchanged. It is a critical parameter, especially for drugs intended for oral administration. Low oral bioavailability can be due to poor absorption from the gut or extensive first-pass metabolism in the liver. Animal models, predominantly rats and mice, are essential for these in vivo evaluations. nih.govdtu.dk

In the development of novel therapeutic agents, achieving adequate oral bioavailability is a significant goal. For example, in the optimization of a 4-aminopyridine (B3432731) benzamide (B126) scaffold, compound 37 was identified as having excellent oral exposure in mice. nih.gov Similarly, a derivative of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide, which contains a morpholine (B109124) moiety similar to the subject compound, demonstrated an oral bioavailability of 25% in mice. nih.gov In another study, a novel 5-aminosalicylic acid derivative showed a high oral bioavailability of approximately 77% in rats. mdpi.com These studies highlight the importance of structural modifications in achieving desirable pharmacokinetic profiles. The systemic exposure is assessed by measuring the area under the plasma concentration-time curve (AUC).

Table 2: Examples of Oral Bioavailability of Related Compounds in Animal Models

| Compound Class | Animal Model | Oral Bioavailability (F%) |

| Pyrimidine-5-carboxamide derivative | Mouse | 25% |

| 5-Aminosalicylic acid derivative (C1) | Rat | ~77% |

| Pyrimidine-carboxamide (NHPPC) | Rat | 34.5% |

| Pyrimidine-carboxamide (NHPPC) | Dog | 53.1% |

| Data from various studies on structurally related compounds used for illustrative purposes. nih.govnih.govmdpi.com |

For compounds targeting the central nervous system, the ability to cross the blood-brain barrier (BBB) is paramount. The BBB is a highly selective barrier that restricts the passage of substances from the bloodstream into the brain. The morpholine group is often incorporated into CNS drug candidates to modulate physicochemical properties and potentially enhance CNS penetration. nih.gov

The extent of CNS penetration is often quantified by the brain-to-plasma partition ratio (Kp). Studies on various morpholine-containing compounds have shown a wide range of CNS penetration capabilities. For instance, a novel mGlu2 NAM incorporating a 2,5-dimethylmorpholine (B1593661) moiety was found to be highly CNS penetrant with a Kp of 5.62, whereas earlier generation compounds had very low penetration with a Kp of 0.30. nih.gov This demonstrates that subtle structural changes can dramatically impact BBB permeability. Strategies to enhance permeability include the use of competing peptides that can transiently open the tight junctions of the BBB. biorxiv.org

When a lead compound exhibits suboptimal pharmacokinetic properties such as low solubility, poor permeability, or rapid metabolism, various strategies can be employed to enhance its profile. One of the most successful approaches is prodrug design. nih.govorientjchem.org A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. orientjchem.org

Cytochrome P450 (CYP450) enzymes are the primary enzymes involved in drug metabolism. Inhibition of these enzymes by a drug can lead to significant drug-drug interactions (DDIs), where the co-administration of one drug alters the metabolism of another, potentially leading to toxicity or loss of efficacy. nih.gov Therefore, it is essential to profile new chemical entities for their potential to inhibit major CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

This profiling is typically done using in vitro assays with human liver microsomes. For example, a study on the compound NHPPC demonstrated no significant inhibitory effects on the major CYP450 enzymes. nih.gov Such a profile suggests a low risk of causing clinically significant DDIs, which is a favorable characteristic for a drug candidate. nih.gov

Table 3: Example of a CYP450 Inhibition Profile for a Related Compound (NHPPC)

| CYP Isoform | Inhibition Potential |

| CYP1A2 | No significant inhibition |

| CYP2C9 | No significant inhibition |

| CYP2C19 | No significant inhibition |

| CYP2D6 | No significant inhibition |

| CYP3A4 | No significant inhibition |

| Data sourced from a study on NHPPC, a structurally different but relevant compound for illustrative purposes. nih.gov |

In the early stages of drug discovery, a large number of compounds are synthesized and need to be evaluated. In silico, or computational, methods for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are invaluable for prioritizing which compounds to advance. jonuns.com These models use the chemical structure of a compound to predict various physicochemical and pharmacokinetic properties, such as lipophilicity (LogP), solubility, plasma protein binding, BBB penetration, and potential for CYP450 inhibition. nih.gov

By identifying potential liabilities early, these computational tools help to reduce the time and cost associated with experimental testing. jonuns.comnih.gov For a compound like this compound, in silico models could be used to predict its ADMET profile, guiding further chemical modifications to optimize its properties before extensive in vitro and in vivo studies are undertaken.

Metabolite Identification and Stability Analysis

The presence of the morpholine ring and the aminobenzamide core suggests that the compound would be susceptible to a range of Phase I and Phase II metabolic reactions. In vitro metabolic stability assays, typically employing liver microsomes, hepatocytes, or S9 fractions, are standard methods to elucidate the intrinsic clearance and metabolic profile of new chemical entities. nih.govevotec.comspringernature.com These systems contain the necessary enzymatic machinery, primarily cytochrome P450 (CYP) enzymes for Phase I and various transferases for Phase II, to simulate the metabolic processes occurring in the liver. evotec.com

Likely Metabolic Pathways

Based on extensive research into the metabolism of morpholine-containing pharmaceuticals, several key metabolic transformations of this compound can be anticipated. sci-hub.sesci-hub.senih.govresearchgate.net The morpholine group is a known site of metabolic activity, often targeted by CYP enzymes, with CYP3A4 being a major contributor. sci-hub.sesci-hub.se

The primary metabolic attacks on the morpholine ring are predicted to be:

Oxidation: The carbon atoms adjacent to the nitrogen or oxygen of the morpholine ring are susceptible to oxidation. This can lead to the formation of a morpholine lactone or a morpholine lactam. sci-hub.se

Ring Opening: Following the initial oxidation, the morpholine ring can undergo cleavage. This can result in the formation of more polar metabolites, such as an N-dealkylated amine or a hydroxyl carboxylic acid, which are more readily excreted. sci-hub.sesci-hub.se

Dihydroxylation: The formation of dihydroxy-morpholine metabolites has also been reported for some morpholine-containing compounds. sci-hub.se

The aminobenzamide portion of the molecule also presents sites for metabolic modification. The primary amino group is a potential site for N-acetylation, a common Phase II conjugation reaction catalyzed by N-acetyltransferases. The aromatic ring itself could also be a substrate for hydroxylation by CYP enzymes.

A summary of the probable metabolic pathways for this compound is presented in the table below.

| Metabolic Reaction | Functional Group Targeted | Potential Metabolite | Enzymatic System |

|---|---|---|---|

| Oxidation | Morpholine Ring | Morpholine lactone/lactam derivative | Cytochrome P450 (e.g., CYP3A4) |

| Ring Opening | Morpholine Ring | Amine or hydroxyl carboxylic acid derivative | Cytochrome P450 |

| Dihydroxylation | Morpholine Ring | Dihydroxy-morpholine derivative | Cytochrome P450 |

| N-Acetylation | Amino Group | N-acetyl-aminobenzamide derivative | N-acetyltransferases |

| Aromatic Hydroxylation | Benzamide Ring | Phenolic derivative | Cytochrome P450 |

Stability Analysis

The metabolic stability of this compound would be determined by its susceptibility to the aforementioned enzymatic degradation. A high rate of metabolism would lead to a short in vitro half-life and high intrinsic clearance, suggesting rapid elimination in vivo. Conversely, resistance to metabolic breakdown would result in a longer half-life and lower clearance.

The morpholine moiety, while offering advantageous physicochemical properties, is often a point of metabolic liability. sci-hub.sesci-hub.senih.govresearchgate.net Therefore, the stability of this compound would likely be influenced by the efficiency of the CYP-mediated oxidation of the morpholine ring. The rate of this metabolism can vary between species, a factor to consider when extrapolating preclinical data to humans.

The table below outlines the key parameters typically assessed in in vitro metabolic stability studies.

| Parameter | Description | Typical Assay System |

|---|---|---|

| in vitro Half-life (t½) | The time taken for the concentration of the parent compound to decrease by half. | Liver microsomes, Hepatocytes |

| Intrinsic Clearance (CLint) | A measure of the intrinsic ability of the liver to metabolize a compound, independent of blood flow. | Liver microsomes, Hepatocytes |

| Metabolite Identification | Structural elucidation of the products of biotransformation. | LC-MS/MS analysis of incubates |

Therapeutic Implications and Translational Research Insights Preclinical Focus

Potential Applications in Oncology Research

The benzamide (B126) scaffold is a recognized pharmacophore in the development of anticancer agents. nih.gov Its structural similarity to naturally occurring purine (B94841) nucleotides allows it to interact with various biopolymers within living systems. nih.gov This has led to the investigation of benzamide derivatives in several areas of oncology research.

Development of Novel Agents for Targeting Drug-Resistant Cancers

The development of drug resistance remains a critical obstacle in cancer therapy. nih.gov Researchers are exploring novel compounds that can overcome these resistance mechanisms. Hybrid molecules incorporating a 1,2,3-triazole framework with other anticancer pharmacophores are being investigated for their potential in treating drug-resistant cancers. researchgate.net While direct studies on 5-Amino-2-morpholin-4-yl-benzamide are not extensively documented, the broader class of benzimidazole (B57391) derivatives, which share structural similarities, has shown promise. nih.gov The development of new benzimidazole compounds aims to create more selective and effective agents against various cancer types. biotech-asia.org

Exploration of Combination Therapy Strategies with Existing Anticancer Drugs

Combination therapies that target multiple cellular pathways are a cornerstone of modern cancer treatment. biotech-asia.org Preclinical studies have shown that combining natural products with chemotherapy can enhance anticancer activity and overcome drug resistance. mdpi.com Benzimidazole-based compounds, for instance, have demonstrated synergistic effects when used with platinum-based drugs and kinase inhibitors in lung, ovarian, and hepatocellular carcinoma models. biotech-asia.org This suggests that derivatives of this compound could be evaluated in combination with existing anticancer drugs to potentially improve therapeutic outcomes.

Precision Medicine Approaches Targeting Specific Cancer Biomarkers

Precision medicine aims to tailor treatments to individual patients based on specific molecular markers. nih.gov Targeted therapies, a key component of precision medicine, are designed to interact with specific molecular structures within cancer cells, often leading to fewer side effects than traditional chemotherapy. nih.gov Benzimidazole derivatives have gained attention in this area due to their diverse biological activities and potential for targeted therapy. nih.gov For example, certain benzimidazole carboxamide derivatives function as PARP inhibitors, a class of drugs that target cancers with specific DNA repair defects. nih.gov The potential for this compound and its analogs to be developed as targeted agents hinges on identifying specific cancer biomarkers that predict sensitivity to this class of compounds.

Table 1: Investigational Benzamide and Benzimidazole Derivatives in Oncology Research This table is generated based on data from related research and does not imply direct testing of this compound.

| Compound Class | Therapeutic Approach | Potential Cancer Target |

| Benzimidazole-quinazoline hybrids | Inhibition of tubulin polymerization and topoisomerase | Leukemia, Ovarian Cancer biotech-asia.org |

| Benzimidazole carboxamides | PARP inhibition | Cancers with DNA repair defects nih.gov |

| 1,2,3-Triazole hybrids | Overcoming drug resistance | Various drug-resistant cancers researchgate.net |

Prospects in Infectious Disease Research

The morpholine (B109124) and benzamide moieties are present in various compounds investigated for their activity against infectious agents. This has spurred interest in the potential of this compound in this field.

Development of Antiviral Therapeutics (e.g., Filovirus Entry Inhibitors)

Table 2: Preclinical Antiviral Activity of Benzamide Derivatives This table is generated based on data from related research and does not imply direct testing of this compound.

| Compound Series | Virus | Mechanism of Action |

| 4-(Aminomethyl)benzamides | Ebola virus, Marburg virus | Entry inhibition nih.gov |

| 4-[(Quinolin-4-yl)amino]benzamides | Influenza A (H1N1, H3N2), Influenza B | RNA polymerase inhibition nih.govmdpi.com |

Discovery of New Antimicrobial Agents with Novel Mechanisms

The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. The morpholine ring is a key component of some compounds with reported antimicrobial activity. researchgate.net Research into 4-(morpholin-4-yl) benzohydrazide (B10538) derivatives has been pursued to develop molecules with antibacterial and antifungal properties. researchgate.net Similarly, studies on benzoxazole (B165842) derivatives, which are structurally related to benzamides, have demonstrated their potential as antimicrobial agents. nih.gov Certain benzoxazoles have shown considerable growth inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov Furthermore, novel benzamide derivatives containing a triazole moiety have exhibited significant antifungal activity against various phytopathogenic fungi in vitro. nih.gov These findings suggest that the this compound structure warrants investigation for its potential antimicrobial properties.

Table 3: Investigational Antimicrobial and Antifungal Benzamide and Related Derivatives This table is generated based on data from related research and does not imply direct testing of this compound.

| Compound Class | Activity | Target Organisms |

| 4-(Morpholin-4-yl) benzohydrazide derivatives | Antibacterial, Antifungal | Various bacteria and fungi researchgate.net |

| Benzoxazole derivatives | Antibacterial, Antifungal | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa nih.gov |

| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives | Antifungal | Phytopathogenic fungi nih.gov |

Chagas Disease Drug Discovery Efforts

There is currently no publicly available preclinical research data specifically investigating the efficacy or trypanocidal activity of this compound against Trypanosoma cruzi, the parasite responsible for Chagas disease. Drug discovery programs for this neglected tropical disease have explored various chemical scaffolds, including benzamide derivatives. For instance, studies on aziridinyl nitrobenzamide prodrugs have shown them to be metabolized by the parasite's type I nitroreductase (NTR), leading to significant growth-inhibitory properties. nih.gov However, these compounds are structurally distinct from this compound, and no direct research links the latter to anti-Chagas drug discovery efforts.

Role in Immunomodulatory and Anti-inflammatory Research

Specific studies detailing the immunomodulatory or anti-inflammatory properties of this compound are not available in the current body of scientific literature. The potential for such activities can be inferred from research on structurally related compounds. For example, various morpholino amino acyl benzoates have been synthesized and screened for anti-inflammatory activity, with some demonstrating potency in carrageenan-induced edema models in rats. nih.gov These findings, however, are not directly attributable to this compound, and dedicated preclinical studies are required to ascertain its specific profile in this area.

Exploration in Central Nervous System (CNS) Disorders Research

The most significant body of preclinical evidence for compounds containing the morpholine-benzamide scaffold lies in the realm of CNS disorders. The morpholine ring is a valued heterocyclic scaffold in CNS drug design due to its ability to confer favorable physicochemical properties, such as improved solubility and the potential to cross the blood-brain barrier. nih.gov In CNS-targeted compounds, the morpholine moiety is often utilized to enhance potency through specific molecular interactions, act as a structural scaffold, and modulate pharmacokinetic properties. nih.govacs.org

The structural components of this compound are found in molecules investigated for mood disorders and pain. The morpholine ring is present in antagonists of the histamine (B1213489) H₃ receptor and negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). nih.gov Both of these receptors are considered important therapeutic targets for mood disorders such as anxiety and depression. nih.gov Furthermore, benzamide derivatives have been explored for their interaction with serotonin (B10506) receptors, specifically the 5-HT₄ receptor type, which is involved in various neurological functions. While these findings highlight the potential of the core scaffolds, direct studies on this compound's activity at these specific receptors are needed.

The morpholine heterocycle is a key feature in many investigational drugs for neurodegenerative diseases like Parkinson's and Alzheimer's disease. nih.govacs.org Its inclusion in drug candidates is aimed at targeting various enzymes and receptors implicated in these conditions. nih.govnih.gov

Parkinson's Disease (PD): Morpholine-containing compounds have been developed to target receptors and enzymes involved in the pathology of PD. nih.gov

Alzheimer's Disease (AD): In the context of AD, the morpholine moiety is part of compounds designed to inhibit enzymes like γ-secretase and the beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), which are critical to the production of amyloid-β peptides. nih.gov Another target is the asparagine endopeptidase (AEP), or δ-secretase, a lysosomal cysteine proteinase that cleaves both amyloid precursor protein (APP) and tau. nih.govacs.org

A review of recent advancements (2019-2024) underscores the importance of the morpholine ring in designing agents that modulate key enzymes in neurodegeneration, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B). nih.gov

The development of morpholine-containing compounds is an active area of research for treating CNS tumors like glioblastoma. nih.govacs.org The primary strategy involves targeting kinases that regulate cell cycle and growth. Key enzymatic targets for which morpholine derivatives have been designed include:

Phosphatidylinositol 3-kinase (PI3K) nih.govacs.org

Mammalian Target of Rapamycin (mTOR) nih.govacs.org

Cyclin-dependent kinase 5 (CDK5): This enzyme has been identified as a promoter of "stem-ness" in glioblastoma cells, and its inhibition has been shown to stop tumor growth in preclinical models. northwestern.edu

One notable morpholine-containing compound demonstrated the ability to cross the blood-brain barrier and showed favorable pharmacokinetic profiles in animal models, indicating its potential for treating brain tumors. nih.govacs.org Histone deacetylase (HDAC) inhibitors also represent a class of enzyme inhibitors under investigation for glioblastoma, with some agents showing the ability to cause cell cycle arrest and apoptosis in tumor cells. oaepublish.com

Table 1: Preclinical Bioactivity of Structurally Related Morpholine-Benzamide Compounds in CNS Research

| Therapeutic Area | Target Class | Specific Target Examples | Observed Preclinical Effect of Related Compounds | Reference |

|---|---|---|---|---|

| Mood Disorders | Receptors | Histamine H₃, mGlu2 | Modulation of receptor activity | nih.gov |

| Neurodegenerative Diseases | Enzymes | BACE-1, γ-secretase, AEP, AChE, MAO | Inhibition of enzymes involved in amyloid-β production and neurotransmitter metabolism | nih.govacs.orgnih.gov |

| CNS Tumors | Kinases | PI3K, mTOR, CDK5 | Inhibition of tumor cell growth and proliferation | nih.govacs.orgnorthwestern.edu |

This table is based on the activity of various compounds containing morpholine and/or benzamide moieties and is intended to show the potential areas of research for this compound.

Future Directions and Emerging Research Areas in Preclinical Drug Discovery

The existing preclinical data, primarily centered on the utility of the morpholine scaffold in CNS disorders, charts a clear path for future research on this compound. The consistent appearance of this and related structures in CNS drug discovery pipelines underscores its potential. nih.govacs.org

Future preclinical investigations should focus on:

Direct Target Engagement: Conducting in vitro assays to determine the binding affinity and functional activity of this compound against specific CNS targets, such as the receptors and enzymes implicated in mood disorders, Alzheimer's, Parkinson's, and glioblastoma.

In Vivo Efficacy Models: Evaluating the compound in established animal models of CNS diseases to assess its therapeutic potential and establish a clearer link between enzyme/receptor inhibition and disease modification.

Pharmacokinetic Profiling: A thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) properties, with a particular focus on its ability to penetrate the blood-brain barrier, is essential for its validation as a CNS drug candidate. nih.govacs.org

Broadening the Scope: While CNS research is promising, exploratory studies in other areas where benzamides and morpholines have shown activity, such as inflammation and infectious diseases, could unveil novel applications.

The versatility of the morpholine ring, combined with the diverse biological activities of benzamides, positions this compound as a compound of interest for further preclinical development, particularly for the challenging therapeutic landscape of neurological and neurodegenerative disorders.

Development of Next-Generation Analogues with Improved Efficacy and Selectivity

The development of next-generation analogues of a lead compound like this compound is a cornerstone of medicinal chemistry, aimed at optimizing its pharmacological profile. This process is guided by structure-activity relationship (SAR) studies, which seek to understand how modifications to the molecule's chemical structure affect its biological activity.

Research into related benzamide and morpholine-containing structures provides a framework for this development. For instance, in the pursuit of serotonin 4 (5-HT₄) receptor agonists, scientists synthesized a series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives. nih.gov By systematically altering a side chain on the piperidine (B6355638) ring, they were able to modulate the compound's intestinal absorption rate and oral bioavailability. nih.gov This highlights how targeted chemical modifications can overcome pharmacokinetic challenges.

Similarly, the design of novel 5-(substituted)benzylidene)-2-(morpholinoimino)-3-phenylthiazolidin-4-ones was undertaken to explore antioxidant and enzyme inhibition activities. acs.org The synthesis and characterization of these analogues allowed researchers to establish a structure-activity relationship, identifying specific compounds with potent antioxidant effects. acs.org

For this compound, an analogous strategy would involve creating a library of derivatives by modifying its three key components: the aminobenzamide core, the morpholine ring, and the amino and amide functional groups. Potential modifications could include:

Substitution on the Benzene (B151609) Ring: Introducing different chemical groups at various positions on the phenyl ring could influence receptor binding affinity and selectivity.

Modification of the Morpholine Ring: Altering the morpholine moiety or replacing it with other heterocyclic systems could impact solubility, metabolic stability, and target engagement.

The goal of these modifications would be to enhance the compound's efficacy (the ability to produce a desired therapeutic effect) and selectivity (the ability to interact with a specific biological target over others), thereby potentially increasing its therapeutic window.

Integration of Advanced Preclinical Model Systems for Enhanced Efficacy Prediction

To accurately predict the therapeutic potential of this compound and its analogues, researchers are increasingly turning to advanced preclinical model systems. These models aim to better mimic human physiology and disease states than traditional in vitro and in vivo systems.

For neurological and neuropsychiatric applications, the use of orphan G protein-coupled receptor (oGPCR) models, such as those for GPR52, is becoming prominent. chemrxiv.org The development of GPR52 agonists has utilized iterative drug design strategies to improve potency and efficacy, with lead compounds being tested for their ability to induce G protein/cAMP signaling. chemrxiv.orgresearchgate.net Such targeted cellular assays provide a detailed understanding of a compound's mechanism of action at a molecular level.

Furthermore, for conditions involving complex biological processes like gastrointestinal motility, isolated organ bath assays, such as the guinea-pig ascending colon model, are employed. nih.gov These ex vivo systems allow for the evaluation of a compound's functional effect on tissue contractility, providing valuable data on its potential physiological impact. nih.gov

The integration of such models in the preclinical evaluation of this compound would be crucial. Depending on its intended therapeutic target, a suite of assays could be employed:

High-Throughput Screening (HTS): To rapidly screen libraries of analogues against a specific target or a panel of targets.

Cell-Based Assays: Using engineered cell lines that express the target of interest to quantify functional activity, such as receptor activation or inhibition.

Organoid Cultures: Three-dimensional cell cultures that mimic the structure and function of human organs, offering a more physiologically relevant environment for testing.

Genetically Engineered Animal Models: Mice or other animals with specific genes added, removed, or modified to replicate human diseases, allowing for in vivo efficacy testing in a more relevant biological context.

These advanced models provide a more nuanced and predictive assessment of a compound's potential efficacy before it progresses to more extensive testing.

Exploration of Polypharmacology and Multi-target Drug Design Approaches

Polypharmacology is an innovative paradigm in drug discovery that moves away from the traditional "one drug, one target" approach. researchgate.net It instead focuses on developing single chemical entities that can modulate multiple biological targets simultaneously. researchgate.net This strategy is particularly relevant for complex, multifactorial diseases like cancer, metabolic disorders, and neurodegenerative diseases, where targeting a single pathway may be insufficient. researchgate.net

The rationale behind multi-target drug design is that by simultaneously hitting several key nodes in a disease network, it may be possible to achieve greater therapeutic efficacy, overcome drug resistance, and improve patient outcomes. researchgate.net Retrospective analyses have shown that many approved drugs, in fact, exhibit polypharmacological profiles. researchgate.net

In the context of this compound, a polypharmacological approach would involve intentionally designing analogues that interact with a desired set of multiple targets. This requires a deep understanding of the structural requirements for binding to each target and a sophisticated design strategy to balance the activities.

For example, research into related fields has shown the potential for multi-target-directed ligands (MTDLs). researchgate.net The discovery of compounds with biased agonism at GPR52, where a ligand preferentially activates one signaling pathway over another (e.g., G protein signaling over β-arrestin recruitment), is a form of functional selectivity that can be considered a facet of polypharmacology. chemrxiv.orgresearchgate.net This biased signaling can lead to sustained activation and potentially improved therapeutic outcomes. chemrxiv.org

Exploring the polypharmacology of this compound would involve:

Computational Screening: Using computer models to predict the binding of the compound and its analogues against a wide range of biological targets.

Phenotypic Screening: Testing the compound in cell-based or organism-based models that recapitulate a disease state, without a preconceived target, to identify unexpected therapeutic effects.

Rational Design of MTDLs: Based on the structural information of multiple desired targets, designing a single molecule that incorporates the necessary pharmacophoric features to interact with all of them.

This approach could unlock novel therapeutic applications for the this compound scaffold, potentially leading to the development of more effective treatments for complex diseases.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Amino-2-morpholin-4-yl-benzamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via reductive amination or condensation reactions. For example, a modified Mannich reaction using paraformaldehyde and amines in acetic acid at 70°C (similar to methods in ) . Purification typically involves flash chromatography (ethyl acetate/hexane gradients) followed by recrystallization from ethanol. Purity (>95%) is confirmed by HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase).

Q. How should researchers characterize the structural integrity of this compound?

- Methodology :

- NMR : Use - and -NMR in DMSO-d to confirm amine (-NH) and morpholine ring protons (δ 3.5–3.7 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H] (calculated for CHNO: 220.11 g/mol).

- Elemental Analysis : Acceptable C, H, N deviations ≤0.4% .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Gloves, lab coat, and goggles (due to potential skin/eye irritation) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of morpholine vapors (TLV: 20 ppm) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved during X-ray refinement?

- Methodology :

- Use SHELXL for refinement, applying "PART" commands to model disordered morpholine rings .

- Apply restraints (e.g., DFIX, FLAT) to maintain bond geometry.

- Validate with PLATON (ADDSYM) to check for missed symmetry .

- Example : A recent study achieved R < 0.05 using 0.5:0.5 occupancy for disordered atoms .

Q. What strategies address contradictory data in pharmacological activity studies (e.g., varying IC values)?

- Methodology :

- Assay Standardization : Use internal controls (e.g., reference inhibitors) across batches .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare inter-lab variability.

- Meta-Analysis : Pool data from ≥3 independent studies (e.g., dopamine D receptor binding assays) to identify outliers .

Q. How can computational modeling optimize the compound’s structure-activity relationship (SAR) for receptor targeting?

- Methodology :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 5-HT receptor, PDB ID: 6NP0). Focus on hydrogen bonding with morpholine’s oxygen.

- QSAR : Train models using descriptors like logP, polar surface area, and topological torsion.